2-Amino-5-(methylthio)-1,3,4-thiadiazole
Overview
Description
2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, is neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide . This enzyme plays a crucial role in neuronal signaling .
Mode of Action
The compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .
Biochemical Pathways
The action of this compound affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide, a critical second messenger molecule involved in various physiological processes . The compound’s interaction with nNOS can lead to the inactivation of the enzyme, thereby affecting the production of nitric oxide .
Pharmacokinetics
The compound’s interaction with nnos suggests that it can penetrate cellular membranes to reach its target
Result of Action
The result of the compound’s action is the inactivation of nNOS, leading to a decrease in the production of nitric oxide . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes that rely on nitric oxide signaling .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with nNOS . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylthio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur heterocycles.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylthiazole
- 2-Amino-4-methylthiazole
- 2-Amino-5-nitrothiazole
Uniqueness
2-Amino-5-(methylthio)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAZAJARAIGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201249 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-77-7 | |
Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5319-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Amino-5-(methylthio)-1,3,4-thiadiazole?
A1: this compound, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, possesses the following characteristics:
Q2: How does this compound influence the corrosion of metal alloys?
A: Research indicates that this compound exhibits corrosion-inhibiting properties on copper-nickel alloys in seawater environments []. It functions as a mixed-type inhibitor, affecting both cathodic and anodic reactions, thus reducing the corrosion rate. This is evidenced by the shift of the open circuit potential towards more noble values and the increase in charge transfer resistance (Rct) observed in electrochemical studies.
Q3: Can this compound be incorporated into complex structures, and if so, what are the implications?
A: Yes, this compound can act as a ligand in the formation of metal complexes. One study highlights its role in creating a zinc complex, (C3H5N3S2)4(OH2)2Zn2 []. This complex displays intriguing structural properties, exhibiting a transition from disorder at room temperature to an incommensurately modulated structure at lower temperatures. This transition is driven by changes in the thermal motion and ordering of the thiomethyl groups, nitrate counterions, and coordinated water molecules.
Q4: Are there any reported applications of this compound in medicinal chemistry?
A: While not explicitly detailed in the provided research, derivatives of this compound have been incorporated into the synthesis of novel compounds with potential anti-inflammatory activity []. This suggests its utility as a building block in medicinal chemistry, possibly leveraging the presence of nitrogen and sulfur atoms, known to participate in various biological interactions.
Q5: What insights can be gleaned from the use of this compound in materials science?
A: While limited information is available within the provided abstracts, one study alludes to the use of a thiadiazole derivative in conjunction with Zirconium Carbide (ZrC) for improving the corrosion resistance and mechanical properties of epoxy coatings on steel []. This suggests that this compound, or its modified forms, could hold potential in enhancing the durability and performance of materials in demanding environments.
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